1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
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Overview
Description
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an indole moiety, a fluorophenyl group, and a pyrrolidinone ring, making it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea typically involves multiple steps, starting with the preparation of the indole and pyrrolidinone intermediates. One common method involves the reaction of 1H-indole with ethyl bromoacetate to form an indole-ethyl ester, which is then hydrolyzed to yield the corresponding acid. This acid is then coupled with 4-fluorophenyl isocyanate to form the desired urea derivative under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The choice of solvents, temperature control, and purification techniques are critical factors in scaling up the production for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the pyrrolidinone ring contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-1-yl)ethyl)-3-(1-phenyl-5-oxopyrrolidin-3-yl)urea: Lacks the fluorine atom, resulting in different chemical and biological properties.
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea: Contains a chlorine atom instead of fluorine, affecting its reactivity and interactions.
Uniqueness
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This enhances its potential for specific interactions with biological targets and its utility in various chemical reactions .
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-indol-1-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-16-5-7-18(8-6-16)26-14-17(13-20(26)27)24-21(28)23-10-12-25-11-9-15-3-1-2-4-19(15)25/h1-9,11,17H,10,12-14H2,(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCOSDVJOVNBJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NCCN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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